1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one
CAS No.:
Cat. No.: VC14873759
Molecular Formula: C16H27NO4S
Molecular Weight: 329.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27NO4S |
|---|---|
| Molecular Weight | 329.5 g/mol |
| IUPAC Name | 1-[(2,6-dimethylmorpholin-4-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
| Standard InChI | InChI=1S/C16H27NO4S/c1-11-8-17(9-12(2)21-11)22(19,20)10-16-6-5-13(7-14(16)18)15(16,3)4/h11-13H,5-10H2,1-4H3 |
| Standard InChI Key | PNFGTQKWBFGTMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC(O1)C)S(=O)(=O)CC23CCC(C2(C)C)CC3=O |
Introduction
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, starting from simpler bicyclo[2.2.1]heptan-2-one derivatives. The introduction of the sulfonyl group could be achieved through reactions involving sulfonyl chlorides or other sulfonylating agents. The morpholine ring might be attached via nucleophilic substitution or other methods suitable for forming carbon-nitrogen bonds.
| Synthetic Step | Possible Method |
|---|---|
| Formation of Bicyclo[2.2.1]heptan-2-one Core | Diels-Alder reaction or other cycloaddition methods. |
| Introduction of Sulfonyl Group | Reaction with sulfonyl chlorides. |
| Attachment of 2,6-Dimethylmorpholine | Nucleophilic substitution or reductive amination. |
Biological Activity and Potential Applications
While specific biological activity data for 1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one is not available, compounds with similar structural features have shown potential in pharmaceutical applications. For example, sulfonyl-containing compounds are known for their role in drugs with antibacterial, antifungal, and anticancer properties. The morpholine ring can enhance solubility and interact with biological targets, potentially contributing to therapeutic effects.
| Potential Biological Activity | Possible Mechanism |
|---|---|
| Antimicrobial Activity | Interaction with microbial enzymes or membranes. |
| Anticancer Activity | Inhibition of specific cellular pathways or targets. |
| Other Therapeutic Effects | Modulation of biological processes through interaction with proteins or receptors. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume